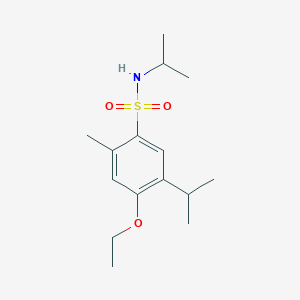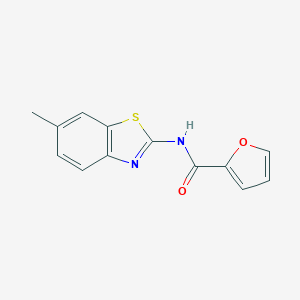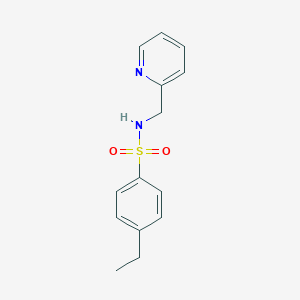
3-クロロ-N-(6-メトキシ-1,3-ベンゾチアゾール-2-イル)ベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C15H11ClN2O2S . It belongs to the class of benzothiazole derivatives, which are known for their broad spectrum of biological activities .
Molecular Structure Analysis
The molecular structure of “3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide” consists of a benzothiazole ring attached to a benzamide group via a nitrogen atom . The benzothiazole ring is further substituted with a methoxy group .科学的研究の応用
抗炎症および鎮痛作用
3-クロロ-N-(6-メトキシ-1,3-ベンゾチアゾール-2-イル)ベンザミド: 誘導体は、抗炎症および鎮痛作用について合成され、評価されています。非ステロイド系抗炎症薬(NSAIDs)は、炎症や痛みにおいて重要な役割を果たすプロスタグランジンの生合成を主に阻害します。 これらの化合物は、COX-1阻害に関連する胃腸への有害な影響を最小限に抑えながら、シクロオキシゲナーゼ-2(COX-2)を選択的に阻害することにより、有意な抗炎症効果を示します .
潰瘍性および刺激性作用
標準的なNSAIDsと比較して、合成された化合物は、胃腸粘膜に対する潰瘍性および刺激性作用が低いことが示されています。この発見は、慢性的なNSAIDsの使用がGI刺激、出血、潰瘍を引き起こす可能性があるため、潜在的な治療的使用に有望です。 抗炎症効果とGI安全性とのバランスは重要であり、これらの誘導体は、そのバランスを実現する可能性を示しています .
結核治療の可能性
抗炎症作用とは直接関係しませんが、ベンザミド誘導体は、抗結核作用について検討されています。新規に置換されたN-(6-(4-(ピラジン-2-カルボニル)ピペラジン/ホモピペラジン-1-イル)ピリジン-3-イル)ベンザミド誘導体を設計、合成し、結核菌H37Raに対して評価しました。 この特定の化合物は言及されていませんが、これは、さまざまな治療的状況におけるベンザミド誘導体の汎用性を示しています .
化学構造
3-クロロ-N-(6-メトキシ-1,3-ベンゾチアゾール-2-イル)ベンザミドの分子式はC16H12ClN3O2S2であり、平均分子量は377.868 Daです。 化学的には、ベンゾチアゾールコアに、クロロ置換ベンザミド基と、ベンゾチアゾール環の6位にメトキシ置換基が含まれています .
さらに詳しく調べるには、元の研究論文を参照してください . もっと具体的な質問があるか、追加の情報が必要な場合は、遠慮なくお尋ねください!😊
作用機序
3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide acts as an inhibitor of protein kinases, which are enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting protein kinases, 3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide can disrupt these cellular processes, leading to its anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce the growth of bacteria. In addition, 3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has been shown to have a low toxicity profile, making it a promising candidate for further development.
実験室実験の利点と制限
One of the main advantages of 3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is its versatility in scientific research. It can be used as a tool for studying protein kinases and their role in various cellular processes. In addition, 3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has a low toxicity profile, making it a safe option for lab experiments. However, one limitation of 3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of 3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. In addition, further research is needed to fully understand the mechanism of action of 3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide and its potential applications in various fields. Finally, the use of 3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide as a fluorescent probe for the detection of protein kinase activity could be further explored.
合成法
3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide can be synthesized through a multi-step process that involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with 3-chlorobenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain 3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide in its pure form.
特性
IUPAC Name |
3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c1-20-11-5-6-12-13(8-11)21-15(17-12)18-14(19)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYOVDODALAZMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethyl-1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperidine](/img/structure/B345171.png)

![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-2-methylindoline](/img/structure/B345197.png)

![2-benzyl-1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B345210.png)

![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-2-benzyl-2-imidazoline](/img/structure/B345212.png)
![1-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-2-benzyl-2-imidazoline](/img/structure/B345213.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-methylindoline](/img/structure/B345216.png)


![1-[(2,5-diethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B345219.png)

